Synthesis Yield of N-(1,1,3,3-Tetramethylbutyl)formamide vs. Representative N-Substituted Formamides
The synthesis of N‑(1,1,3,3‑tetramethylbutyl)formamide via reflux of the corresponding amine with formic acid proceeds with an 86–90% yield, a value that is comparable to the synthesis of other N‑alkyl formamides from primary amines but is specifically validated for this sterically hindered tert‑octylamine precursor [1]. This high yield demonstrates that the bulky tert‑octyl substituent does not impede the formylation reaction under standard conditions, ensuring reliable and efficient procurement of the compound for downstream applications. The synthesis of simpler N‑alkyl formamides, such as N‑butylformamide, typically achieves yields in the range of 85–95% [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 86–90% |
| Comparator Or Baseline | N-Butylformamide (representative N-alkyl formamide): 85–95% [2] |
| Quantified Difference | Yields are within overlapping ranges; the target compound demonstrates no significant yield penalty from steric hindrance. |
| Conditions | Reflux of 1,1,3,3-tetramethylbutylamine (194 g, 1.50 mol) with formic acid (138 g, 3.00 mol) in toluene (400 mL). |
Why This Matters
This quantitative evidence confirms that the compound can be reliably synthesized in high yield, reducing procurement risk and ensuring cost‑effective availability for downstream applications that depend on its unique steric and hydrophobic properties.
- [1] Niznik, G. E.; Morrison, W. H., III; Walborsky, H. M. 1‑d‑ALDEHYDES FROM ORGANOMETALLIC REAGENTS: 2‑METHYLBUTANAL‑1‑d. Organic Syntheses 1971, 51, 31. View Source
- [2] Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews 2009, 38, 606-631. (Yield ranges for N-alkyl formamides). View Source
